molecular formula C20H27NO6S B117807 Tropine 2-(phenylthio)butanoate oxalate salt CAS No. 155059-55-5

Tropine 2-(phenylthio)butanoate oxalate salt

Cat. No.: B117807
CAS No.: 155059-55-5
M. Wt: 409.5 g/mol
InChI Key: DBBVWGGNICLTMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tropine 2-(phenylthio)butanoate oxalate salt primarily targets central muscarinic synapses . These synapses play a crucial role in the transmission of signals in the nervous system, particularly in the brain and spinal cord.

Mode of Action

This compound interacts with its targets by causing an increased release of acetylcholine . Acetylcholine is a neurotransmitter, a chemical messenger that transmits signals across nerve synapses. This increased release of acetylcholine leads to changes in the activity of the central muscarinic synapses.

Result of Action

The primary result of the action of this compound is its potent analgesic effect . This means it can relieve pain effectively. This effect is likely due to the increased activity at the central muscarinic synapses caused by the increased release of acetylcholine.

Biochemical Analysis

Biochemical Properties

Tropine 2-(phenylthio)butanoate oxalate salt is known to cause an increased release of acetylcholine at central muscarinic synapses

Cellular Effects

It is known to influence neurotransmission by increasing the release of acetylcholine , which could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the increased release of acetylcholine at central muscarinic synapses This suggests that it may interact with acetylcholine receptors, potentially influencing their activation or inhibition

Preparation Methods

The synthesis of Tropine 2-(phenylthio)butanoate oxalate salt involves several steps. The primary synthetic route includes the esterification of tropine with 2-(phenylthio)butanoic acid, followed by the formation of the oxalate salt. The reaction conditions typically involve the use of an acid catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Tropine 2-(phenylthio)butanoate oxalate salt undergoes various chemical reactions, including:

Scientific Research Applications

Tropine 2-(phenylthio)butanoate oxalate salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Tropine 2-(phenylthio)butanoate oxalate salt can be compared with other similar compounds, such as:

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBVWGGNICLTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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